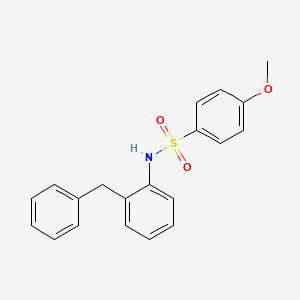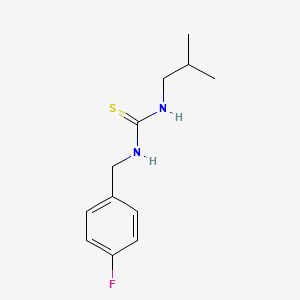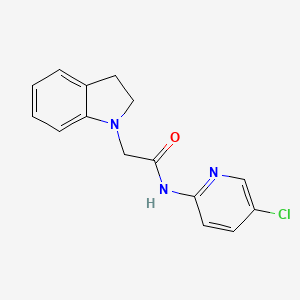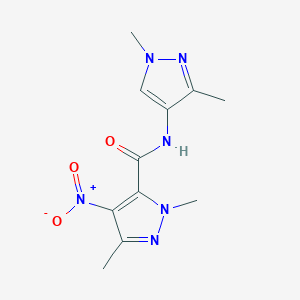
N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with a molecular formula of C12H10F2N4O3 It is characterized by the presence of difluorophenyl, nitro-pyrazole, and propanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling with Difluorophenyl Group: The nitrated pyrazole is coupled with a 2,5-difluorophenyl derivative through a nucleophilic substitution reaction.
Formation of Propanamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- N-(2,5-difluorophenyl)-2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanamide
- N-(2,5-difluorophenyl)-2-methyl-3-(4-chloro-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(2,5-difluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both difluorophenyl and nitro-pyrazole groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C13H12F2N4O3 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H12F2N4O3/c1-8(6-18-7-10(5-16-18)19(21)22)13(20)17-12-4-9(14)2-3-11(12)15/h2-5,7-8H,6H2,1H3,(H,17,20) |
InChI Key |
USVJEOSUNCJVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10965072.png)
![N-(4-acetylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10965074.png)
![dimethyl 5-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B10965084.png)
![N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B10965086.png)

![(5Z)-3-ethyl-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10965098.png)
![N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10965103.png)
![1-[2-(2-Methoxyethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10965107.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10965114.png)


![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965126.png)

